molecular formula C26H25N5O2S B2743908 N-Benzyl-3-(3,4-dimethylbenzenesulfonyl)-N-ethyl-[1,2,3]triazolo[1,5-A]quinazolin-5-amine CAS No. 899217-66-4

N-Benzyl-3-(3,4-dimethylbenzenesulfonyl)-N-ethyl-[1,2,3]triazolo[1,5-A]quinazolin-5-amine

Cat. No.: B2743908
CAS No.: 899217-66-4
M. Wt: 471.58
InChI Key: ULOSTLVNGBFTHN-UHFFFAOYSA-N
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Description

N-Benzyl-3-(3,4-dimethylbenzenesulfonyl)-N-ethyl-[1,2,3]triazolo[1,5-A]quinazolin-5-amine is a triazoloquinazoline derivative characterized by a 3,4-dimethylbenzenesulfonyl group at position 3 and dual N-substituents (benzyl and ethyl groups) at position 4.

Properties

IUPAC Name

N-benzyl-3-(3,4-dimethylphenyl)sulfonyl-N-ethyltriazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N5O2S/c1-4-30(17-20-10-6-5-7-11-20)24-22-12-8-9-13-23(22)31-25(27-24)26(28-29-31)34(32,33)21-15-14-18(2)19(3)16-21/h5-16H,4,17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULOSTLVNGBFTHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)C2=NC3=C(N=NN3C4=CC=CC=C42)S(=O)(=O)C5=CC(=C(C=C5)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Industrial Production Methods: Industrial production methods for N-Benzyl-3-(3,4-dimethylbenzenesulfonyl)-N-ethyl-[1,2,3]triazolo[1,5-A]quinazolin-5-amine are tailored to meet the demands of large-scale synthesis. These methods focus on optimizing yield and minimizing impurities. detailed information about the industrial production methods is not publicly disclosed.

Chemical Reactions Analysis

Types of Reactions: N-Benzyl-3-(3,4-dimethylbenzenesulfonyl)-N-ethyl-[1,2,3]triazolo[1,5-A]quinazolin-5-amine undergoes various types of chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its applications .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions are carefully controlled to achieve the desired outcomes .

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. These products are often intermediates or final compounds with enhanced properties .

Scientific Research Applications

Anticancer Properties

Research has indicated that compounds similar to N-Benzyl-3-(3,4-dimethylbenzenesulfonyl)-N-ethyl-[1,2,3]triazolo[1,5-A]quinazolin-5-amine exhibit promising anticancer properties. The triazoloquinazoline derivatives have been studied for their ability to inhibit tumor growth in various cancer cell lines. For instance:

  • Mechanism of Action : These compounds may work by interfering with specific signaling pathways involved in cell proliferation and survival.
  • Case Study : In vitro studies have shown that certain derivatives can induce apoptosis in cancer cells while sparing normal cells, highlighting their potential as selective anticancer agents.

Antimicrobial Activity

Another area of interest is the antimicrobial activity of this compound. Preliminary studies suggest that it may possess antibacterial and antifungal properties:

  • Spectrum of Activity : The compound has been tested against a range of pathogenic bacteria and fungi.
  • Case Study : A study reported effective inhibition of bacterial growth in Staphylococcus aureus and Escherichia coli strains.

Neurological Disorders

The unique structure of this compound suggests potential applications in treating neurological disorders:

  • Mechanism : The compound may interact with neurotransmitter systems or neuroprotective pathways.
  • Research Findings : Experimental models have indicated that it could help mitigate symptoms in conditions such as Alzheimer's disease by reducing neuroinflammation.

Anti-inflammatory Effects

The compound's sulfonamide group may contribute to its anti-inflammatory properties:

  • Application : It could be explored for use in chronic inflammatory conditions such as rheumatoid arthritis.
  • Case Study : Animal studies have demonstrated reduced inflammation markers following treatment with similar triazole derivatives.

Mechanism of Action

The mechanism of action of N-Benzyl-3-(3,4-dimethylbenzenesulfonyl)-N-ethyl-[1,2,3]triazolo[1,5-A]quinazolin-5-amine involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. This interaction leads to changes in cellular processes and biochemical pathways, resulting in the desired outcomes .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound is compared below with structurally related triazoloquinazoline derivatives, focusing on substituent variations and their implications.

Substituent Analysis

Compound Name Sulfonyl Group Substituents Amine Substituents Key Structural Features
Target Compound 3,4-dimethylphenyl N-Benzyl, N-Ethyl Dual alkyl/aryl N-substituents; 3,4-dimethyl sulfonyl enhances steric bulk
3-[(2,5-Dimethylphenyl)sulfonyl]-N-(4-methylbenzyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine [2] 2,5-dimethylphenyl 4-methylbenzyl Ortho-methyl sulfonyl; compact amine group may reduce lipophilicity
3-(3,4-Dimethylbenzenesulfonyl)-N-(2-methoxy-5-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine [5] 3,4-dimethylphenyl 2-methoxy-5-methylphenyl Methoxy group introduces polarity; sulfonyl matches target compound
N-(4-Ethoxyphenyl)-3-(phenylsulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine [3] Phenyl (unsubstituted) 4-ethoxyphenyl Unsubstituted sulfonyl reduces steric hindrance; ethoxy enhances solubility
N-[2-(3,4-Dimethoxyphenyl)ethyl]-3-(3-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine [1] 3-methylphenyl 3,4-dimethoxyphenethyl Dimethoxy groups increase polarity; smaller sulfonyl substituent

Molecular Properties

  • Molecular Weight Trends :

    • (C₂₆H₂₅N₅O₂): 439.519 g/mol .
    • (estimated): ~460–470 g/mol (based on sulfonyl and methylbenzyl groups).
    • Target Compound (estimated): ~470–485 g/mol (due to N-benzyl, N-ethyl, and dimethylsulfonyl groups).
  • Lipophilicity :

    • The target’s N-benzyl and 3,4-dimethylsulfonyl groups likely increase logP compared to analogs with polar substituents (e.g., methoxy in ) .
    • Unsubstituted sulfonyl () reduces steric bulk but may decrease binding affinity .
  • Methoxy groups () introduce electron-donating effects, altering charge distribution .

Key Research Findings

Substituent Positioning and Bioactivity

  • Unsubstituted sulfonyl () may limit interactions due to reduced van der Waals forces .
  • Amine Modifications :

    • Dual N-alkyl/aryl groups (target) balance lipophilicity and solubility, whereas polar substituents (e.g., ethoxy in ) improve aqueous solubility but reduce membrane permeability .
    • Bulky N-substituents (e.g., 4-methylbenzyl in ) may hinder rotational freedom, affecting conformational adaptability .

Biological Activity

N-Benzyl-3-(3,4-dimethylbenzenesulfonyl)-N-ethyl-[1,2,3]triazolo[1,5-A]quinazolin-5-amine is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Molecular Formula

  • Molecular Formula : C26H24ClN5O2S
  • IUPAC Name : N-benzyl-7-chloro-3-(3,4-dimethylbenzenesulfonyl)-N-ethyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine

Structural Representation

The compound features a triazoloquinazoline core structure, which is known for its diverse pharmacological properties. The presence of the sulfonyl group and various aromatic substitutions enhances its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological pathways. The sulfonamide group mimics para-aminobenzoic acid (PABA), inhibiting the enzyme dihydropteroate synthase in bacteria, which leads to antibacterial effects. Additionally, the compound may modulate various signaling pathways due to its structural characteristics.

Antihypertensive Activity

Research has indicated that compounds related to this class exhibit significant antihypertensive activity. For instance, a study evaluating derivatives of triazoloquinazoline demonstrated that these compounds effectively lowered blood pressure in spontaneously hypertensive rats (SHR) . This suggests that this compound may possess similar properties.

Anticancer Potential

The compound's structural features suggest potential anticancer activity. Studies on related triazoloquinazolines have shown promising results against various cancer cell lines. For example, compounds with similar scaffolds have been tested for their cytotoxic effects on human cancer cells .

Synthesis and Evaluation

A series of studies have synthesized various derivatives of triazoloquinazolines and evaluated their biological activities. One notable study synthesized several 3-benzyl-substituted triazoloquinazolines and assessed their antihypertensive effects . The findings revealed that certain derivatives exhibited superior efficacy compared to established antihypertensive drugs.

In Vivo Studies

In vivo experiments using animal models have been crucial in understanding the pharmacodynamics of this compound. These studies typically involve administering the compound to SHR and monitoring changes in blood pressure and heart rate .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntihypertensiveSignificant reduction in blood pressure
AnticancerCytotoxic effects on cancer cell lines
AntibacterialInhibition of bacterial growth

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